(S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride
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Overview
Description
The compound is a complex organic molecule that likely contains an aminopyrrolidine group, a cyclopentyl group, and a methanone group. It’s likely to be used in the field of organic chemistry or medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as cyclopentyl methyl ether can be synthesized by methylation of cyclopentanol or by the addition of methanol to cyclopentene .Scientific Research Applications
Asymmetric Synthesis of Antibacterial Agents
A potent member of the quinolonecarboxylic acid class of antibacterial agents, featuring an asymmetric synthesis of its enantiomers, has been highlighted. The S-(+) enantiomer demonstrated significantly higher activity against aerobic and anaerobic bacteria in vitro and better in vivo activity in a Pseudomonas aeruginosa mouse protection model compared to its racemic form, emphasizing the clinical significance of the asymmetric synthesis approach for enhanced antibacterial efficacy (Rosen et al., 1988).
Novel Anticancer Compound Synthesis
Research into the synthesis of novel compounds for anticancer evaluation has been conducted. This includes the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles. Some of these newly synthesized compounds showed promising results as anticancer agents (Gouhar & Raafat, 2015).
Synthesis and Characterization of Derivatives for Biological Applications
The synthesis and characterization of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives have been described, showcasing the potential of these compounds in various biological applications. This demonstrates the versatility of such chemical frameworks in the development of bioactive molecules (El-Gaby et al., 2015).
Development of Neuroleptic Drug Properties
A study on the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, aimed at investigating the properties of neuroleptic drugs, illustrates the relevance of such chemical structures in medicinal chemistry, particularly in the context of improving the therapeutic profiles of neuroleptic agents (Caamaño et al., 1987).
Biobased Solvent Synthesis
The synthesis of N-Methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA), a process that highlights the use of this compound in developing environmentally friendly solvents. This approach utilizes GABA, which can be derived from plant proteins, underscoring the potential for sustainable chemical processes (Lammens et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-cyclopentylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWYVUSBJSQPH-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2CC[C@@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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